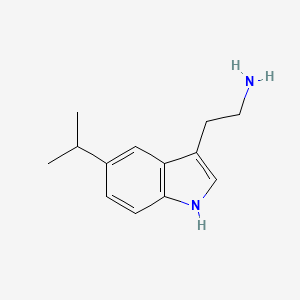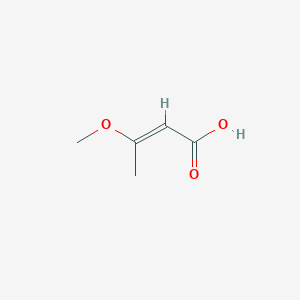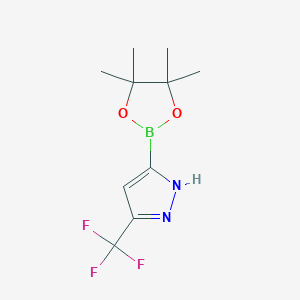
6-Chloro-N-isopropylpyridine-2-carboxamide
Overview
Description
6-Chloro-N-isopropylpyridine-2-carboxamide, also known as CIC, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
6-Chloro-N-isopropylpyridine-2-carboxamide is a chemical compound that has been the subject of various synthetic and characterization studies. One of the primary areas of research involves the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which includes compounds similar to 6-Chloro-N-isopropylpyridine-2-carboxamide, from different amine sources and pyridine carboxylic acid derivatives (Pan Qing-cai, 2011). These compounds are characterized using techniques like IR, 1H NMR, and ESI-MS to confirm their structures.
Application in Radioligand Synthesis
Research has also been conducted on the synthesis of radioligands for imaging applications, such as the synthesis of MK-1064 for imaging of orexin-2 receptors. Although not directly related to 6-Chloro-N-isopropylpyridine-2-carboxamide, this research showcases the broader category of chloro and alkyl substituted pyridine carboxamides in medical imaging (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
Modification and Derivative Studies
Studies on the modification of pyridine carboxamides by radical substitution have been explored, providing insights into the chemical reactivity and potential derivative synthesis of compounds like 6-Chloro-N-isopropylpyridine-2-carboxamide. Such modifications can lead to a range of products with potential applications in various fields, including pharmaceuticals and materials science (M. Tada, Y. Yokoi, 1989).
Pharmaceutical Applications
In pharmaceutical research, pyridine carboxamide derivatives, similar to 6-Chloro-N-isopropylpyridine-2-carboxamide, have been synthesized and evaluated for antimicrobial activities. These studies contribute to the understanding of the structure-activity relationship of pyridine carboxamides and their potential as antimicrobial agents (M. Al-Omar, A. Amr, 2010).
Chemical Engineering and Crystal Engineering
Research on carboxamide-pyridine N-oxide heterosynthon for crystal engineering highlights the importance of pyridine carboxamides in designing new molecular architectures for various applications. These studies can provide valuable insights into the potential uses of 6-Chloro-N-isopropylpyridine-2-carboxamide in materials science and engineering (L. Reddy, N. Babu, A. Nangia, 2006).
properties
IUPAC Name |
6-chloro-N-propan-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)11-9(13)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPROFCDBQZIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
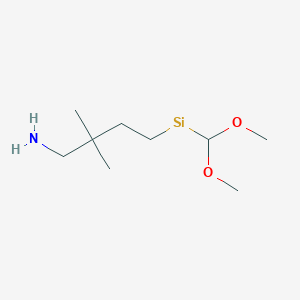

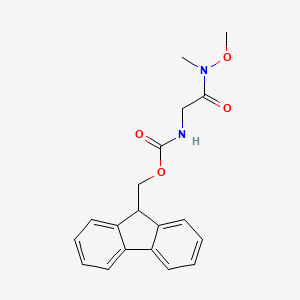
![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)
